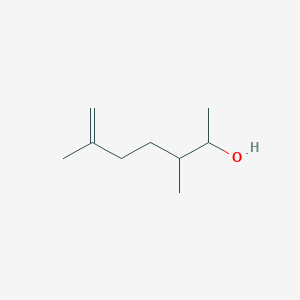

3,6-Dimethylhept-6-en-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,6-Dimethylhept-6-en-2-ol is an organic compound with the molecular formula C9H18O It is an aliphatic alcohol characterized by its unique structure, which includes a double bond and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylhept-6-en-2-ol typically involves the reaction of t-butylacetylene with a proton-extracting agent such as an organometallic compound or metallic lithium to form t-butylacetylide. This intermediate is then reacted with acrolein at temperatures ranging from -40°C to +20°C, followed by quenching the reaction mixture to isolate the product .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. The use of continuous flow reactors and batch-flow hybrid processes can enhance the efficiency and safety of the synthesis, minimizing side-products and enabling convenient scale-up .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethylhept-6-en-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into saturated alcohols.

Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and acids.

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Yields saturated alcohols.

Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,6-Dimethylhept-6-en-2-ol has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and as an intermediate in organic synthesis.

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research explores its potential use in pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.

Industry: It is used in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,6-Dimethylhept-6-en-2-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

2,6-Dimethyl-6-hepten-1-ol: Shares a similar structure but differs in the position of the hydroxyl group.

2,6-Dimethylhept-6-en-3-yn-2-ol: Contains a triple bond, making it more reactive in certain chemical reactions.

Uniqueness: 3,6-Dimethylhept-6-en-2-ol is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its combination of a double bond and two methyl groups makes it versatile for various synthetic applications and research purposes.

Biological Activity

3,6-Dimethylhept-6-en-2-ol is an organic compound characterized by its unique structural features, including a hydroxyl group and a double bond, which classify it as an allylic alcohol. This compound has garnered attention in various fields, particularly in pharmaceuticals and organic synthesis, due to its potential biological activities.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₈O

- Molecular Weight : 142.24 g/mol

- IUPAC Name : this compound

- Structural Features : The compound features a branched carbon chain with two methyl groups at the third and sixth positions, and a double bond between the sixth and seventh carbon atoms.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In a study assessing its effectiveness against bacterial strains, the compound demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antimicrobial agents, suggesting its potential as a natural preservative in food and cosmetic applications.

2. Cytotoxic Effects

In vitro studies have shown that this compound possesses cytotoxic properties against cancer cell lines. For instance, tests conducted on HeLa cells revealed that the compound induces apoptosis at certain concentrations. The half-maximal inhibitory concentration (IC50) was determined to be approximately 50 μM, indicating a moderate level of cytotoxicity .

3. Skin Sensitization

The compound's interaction with biological tissues has raised concerns regarding skin sensitization. Studies suggest that while it can be absorbed by the skin, its sensitizing potential is lower than that of other similar compounds. This property is crucial for evaluating its safety in cosmetic formulations.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Interaction : Preliminary studies indicate that the compound may interact with enzymes involved in metabolic pathways, potentially influencing their activity and leading to altered cellular responses.

- Membrane Disruption : The presence of a hydroxyl group combined with the hydrophobic nature of the carbon chain may facilitate interactions with cellular membranes, disrupting their integrity and leading to cell death .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,6-Dimethylheptan-2-ol | C₉H₁₈O | Saturated alcohol; lacks double bond |

| 3-Methylheptan-2-one | C₉H₁₈O | Ketone functional group; lacks hydroxyl group |

| 4-Methylheptan-2-one | C₉H₁₈O | Similar carbon skeleton; different functional group |

| 2-Hexenal | C₆H₁₂O | Contains an aldehyde group; shorter carbon chain |

The structural arrangement of this compound contributes to its distinct reactivity patterns compared to these compounds.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

- Antimicrobial Study : A comprehensive evaluation of antimicrobial properties was conducted using various bacterial strains. Results indicated that this compound had significant inhibitory effects on both Staphylococcus aureus and Escherichia coli with MIC values ranging from 25 to 100 μg/mL.

- Cytotoxicity Assessment : In a study assessing its effects on cancer cells, researchers observed that treatment with this compound led to increased apoptotic markers in HeLa cells after 24 hours of exposure .

Properties

Molecular Formula |

C9H18O |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

3,6-dimethylhept-6-en-2-ol |

InChI |

InChI=1S/C9H18O/c1-7(2)5-6-8(3)9(4)10/h8-10H,1,5-6H2,2-4H3 |

InChI Key |

NLLUILYRVMABLW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=C)C)C(C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.